molecular formula C14H12N2O4 B146402 2,2'-Dinitrobibenzyl CAS No. 16968-19-7

2,2'-Dinitrobibenzyl

Cat. No. B146402
CAS RN: 16968-19-7
M. Wt: 272.26 g/mol
InChI Key: YBOZRPPSBVIHGJ-UHFFFAOYSA-N
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Description

2,2'-Dinitrobibenzyl is a chemical compound that serves as a key intermediate in various synthetic processes, including drug synthesis. It is characterized by the presence of two nitro groups attached to a bibenzyl structure, which significantly influences its chemical behavior and properties.

Synthesis Analysis

The synthesis of 2,2'-dinitrobibenzyl derivatives has been explored through various methods. One approach involves the electrochemical reduction of nitrobenzyl halides, specifically 2-nitrobenzylchloride, in liquid ammonia at low temperatures. This process yields 2,2'-dinitrobibenzyl with high purity and efficiency, as demonstrated by exhaustive voltammetric studies and preparative electrolysis experiments . Another method employs the Suzuki cross-coupling reaction, which has been optimized for the synthesis of 2-nitrobiphenyls and 2,2'-dinitrobibenzyls, despite challenges encountered during the transmetalation step due to the electron-withdrawing nature of the nitro group .

Molecular Structure Analysis

The molecular structure of 2,2'-dinitrobibenzyl-related compounds has been analyzed using various techniques, including X-ray crystallography. For instance, a dinitro compound related to 2,2'-dinitrobibenzyl, 3',4'-dibutyl-5,5'-dinitro-2,2':5',2''-terthiophene, was found to crystallize with nonplanar, cisoid thiophene rings, exhibiting quinoid character in the C-C bond lengths of the outer nitro-substituted rings .

Chemical Reactions Analysis

The redox behavior of dinitrobibenzyl compounds has been studied extensively. Electrochemical investigations have shown that 2,2'-dinitrobibenzyl can undergo reduction in two one-electron steps, leading to the formation of anion radicals and dianions. The disproportionation constants for these anion radicals have been calculated, providing insight into the stability of these intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,2'-dinitrobibenzyl derivatives are influenced by their molecular structure and the presence of electron-withdrawing nitro groups. These properties have been characterized using various spectroscopic methods, including UV-vis-NIR-IR spectroscopy and ESR, as well as electrochemical techniques like cyclic voltammetry. The unique redox properties of these compounds, which allow them to act as both electron donors and acceptors, make them valuable for applications in materials science and catalysis .

Scientific Research Applications

  • Electrochemical Synthesis and Applications :

    • 2,2'-Dinitrobibenzyl can be synthesized through the electrochemical reduction of nitrobenzyl halides, like 2-nitrobenzylchloride, in various solvents. This process is efficient in liquid ammonia at low temperatures, involving a one-electron reduction and de-chlorination, followed by coupling of neutral radical intermediate species (Campo et al., 2001).
    • Another study on the electrochemical reduction of dinitrobibenzyls indicated that these compounds undergo reduction in two one-electron steps, with similar formal potentials. The disproportionation constants for these compounds were also calculated from electrochemical data (Mohammad, 1977).
  • Applications in Organic Synthesis and Protective Group Chemistry :

    • 2,4-Dinitrobenzyl, a related compound, has been proposed as a temporary protecting group for 3'-terminal phosphodiester functions in oligonucleotide synthesis, indicating its potential in sophisticated chemical syntheses (Christadoulou & Reese, 1983).
    • In the field of photoremovable protecting groups in organic synthesis, 2-nitrobenzyl and related compounds like 2,4-dinitrobenzenesulphenyl are used to protect various functional groups. These can be removed by photolysis, a technique essential in syntheses involving polyfunctional molecules (Pillai, 1980).
  • Environmental Impact and Biodegradation :

    • Research on the biodegradation of 2,4-dinitroanisole (DNAN), a compound related to 2,2'-Dinitrobibenzyl, by Nocardioides sp. JS1661, demonstrated its potential to mineralize DNAN via the 2,4-dinitrophenol pathway. This highlights the ecological relevance and biodegradation pathways of such compounds in the environment (Karthikeyan & Spain, 2016).
  • Bioanalytical Chemistry Applications :

    • DNAzymes, single-stranded DNA molecules with catalytic activity, have peroxidase-mimicking activity essential in bioanalytical chemistry. These DNAzymes are used in various applications, including nucleic acid probes and assays for detecting metal cations and small molecules. The design and engineering of such DNAzymes are directly relevant to the study of 2,2'-Dinitrobibenzyl and related compounds (Kosman & Juskowiak, 2011).

Safety And Hazards

The safety data sheet for “2,2’-Dinitrobibenzyl” advises to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

1-nitro-2-[2-(2-nitrophenyl)ethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H12N2O4/c17-15(18)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)16(19)20/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOZRPPSBVIHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168736
Record name 2,2'-Dinitrobibenzyl
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Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Dinitrobibenzyl

CAS RN

16968-19-7
Record name 2,2′-Dinitrodibenzyl
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Record name 2,2'-Dinitrobibenzyl
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Record name 16968-19-7
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Record name 2,2'-Dinitrobibenzyl
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Record name O,o'-dinitrobibenzyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
H Stansbury, W Proops - The Journal of Organic Chemistry, 1961 - ACS Publications
Now it has been found that excellent yields and rapid reaction rates result when certain amines or ethers are employed with methanolicpotassium hydroxide as the medium for the …
Number of citations: 11 pubs.acs.org
FJ Del Campo, E Maisonhaute, RG Compton… - Journal of …, 2001 - Elsevier
Dinitrobibenzyls are key intermediate species in certain drug syntheses. They can be formed by the electrochemical reduction of nitrobenzyl halides (in this work, 2-nitrobenzylchloride) …
Number of citations: 27 www.sciencedirect.com
FW Bergstrom, IM Granara… - The Journal of Organic …, 1942 - ACS Publications
Although the nitro group is meta directive towards the entryinto the ben-zene ring of atoms or groups such as N02, S020H, Br, and Cl, and slows down the rate of their substitution, it is …
Number of citations: 51 pubs.acs.org
M Mohammad - Electrochimica Acta, 1977 - Elsevier
Further electrochemical investigation and analysis of electrochemical data on 2,2′ and 4,4′-dinitrobibenzyl showed that these compounds reduce in two 1e steps with similar formal …
Number of citations: 8 www.sciencedirect.com
JG Lawless, DE Bartak, MD Hawley - Journal of the American …, 1969 - ACS Publications
Conclusion No one mechanism appears to be capable of explaining the quenching of biacetyl luminescence by the quenchers studiedin this work, which appears to be one of the few …
Number of citations: 96 pubs.acs.org
T Lu, M Lu - Journal of the Iranian Chemical Society, 2012 - Springer
A simple and effective oxidative dehydrogenation of nitro derivatives of bibenzyl was developed using a mixture of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and metal salts as …
Number of citations: 6 link.springer.com
P Peterson, AK Carpenter, RF Nelson - Journal of Electroanalytical …, 1970 - Elsevier
The electrochemical reduction pathways of the isomeric nitrobenzyl halides have been investigated in non-aqueous media (DMF and MeCN) at platinum. The following products were …
Number of citations: 4 www.sciencedirect.com
A Chatterjee, B Chaudhury - Naturwissenschaften, 1962 - Springer
Further investigation on the hydrocarbon isolated from hydramine fission products of β-phenylethanolamine Page 1 420 Kurze Originalmitteilungen Die Natur- wissenschaft eR …
Number of citations: 1 link.springer.com
SS Gandhi, MS Gibson, ML Kaldas… - The Journal of Organic …, 1979 - ACS Publications
During recent studies on cleavage of substituted benzophenones by potassamide in ammonia, 1 we noted an interesting competing reaction in the case of 4-nitro-benzophenone. This …
Number of citations: 9 pubs.acs.org
CS Rondestvedt Jr, JR Jeffrey… - Industrial & Engineering …, 1977 - ACS Publications
Dinitration of bibenzyl was performed quantitatively. The product mixture contains 63% para-substituted rings. Dinitration of 1, 2-diphenylpropane gives about 75% para-substituted rings…
Number of citations: 5 pubs.acs.org

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